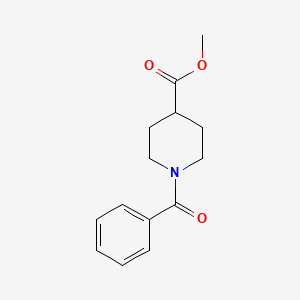

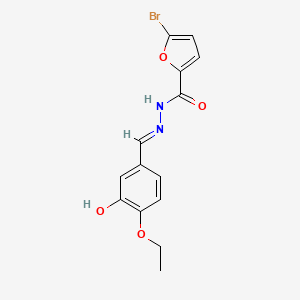

![molecular formula C23H30N2O B5571108 1-苄基-N-[1-(2-甲苯基)丙基]-4-哌啶甲酰胺](/img/structure/B5571108.png)

1-苄基-N-[1-(2-甲苯基)丙基]-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives, including 1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide, involves several steps aimed at enhancing specific activities. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase activity. The introduction of bulky moieties and alkyl or phenyl groups at certain positions significantly enhanced activity, demonstrating the importance of structural modifications in synthesis processes (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior and potential applications. Nesterov et al. (2003) characterized the structures of certain piperidone derivatives, highlighting the influence of conjugation and molecular conformation on their properties. Such studies are vital for understanding how structural features impact chemical reactivity and stability (Nesterov et al., 2003).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, influencing their properties and applications. Research by Pouramiri et al. (2017) on synthesizing novel carboxamide derivatives using piperidine as a base showcases the versatility of piperidine in chemical synthesis and its reactivity towards different chemical groups. These reactions are crucial for developing new compounds with desired properties and activities (Pouramiri et al., 2017).

科学研究应用

抗乙酰胆碱酯酶活性

已经合成了一系列与目标化合物密切相关的1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,并评估了它们的抗乙酰胆碱酯酶(anti-AChE)活性。发现引入庞大的部分和苯甲酰胺结构中氮原子的存在显著增强了对AChE的活性。特别是,一种衍生物表现出有效的抑制作用,表明通过增加大脑中乙酰胆碱含量来治疗痴呆等疾病的潜在应用(Sugimoto et al., 1990)。

抗菌活性

新型苯甲酰胺的金属配合物对各种细菌菌株表现出有希望的抗菌活性。这项研究表明此类化合物在制造新型抗菌剂中的潜在应用。特别是,铜配合物的活性高于游离配体,突出了金属-配体相互作用在增强抗菌作用中的重要性(Khatiwora et al., 2013)。

抗疲劳作用

已经研究了通过与哌啶反应合成的苯甲酰胺衍生物的抗疲劳作用。发现这些化合物可以显着增强小鼠的游泳耐力,表明它们作为疲劳相关疾病治疗剂的潜力(Wu et al., 2014)。

CCR5拮抗剂用于抑制HIV-1

哌啶-4-甲酰胺衍生物已被确定为具有显着抗HIV-1活性的强效CCR5拮抗剂。这些化合物对CCR5受体表现出很高的结合亲和力,并有效抑制HIV-1在人外周血单核细胞中的复制,为HIV-1治疗提供了一种有希望的方法(Imamura et al., 2006)。

属性

IUPAC Name |

1-benzyl-N-[1-(2-methylphenyl)propyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-3-22(21-12-8-7-9-18(21)2)24-23(26)20-13-15-25(16-14-20)17-19-10-5-4-6-11-19/h4-12,20,22H,3,13-17H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSUIBCWAHVZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[1-(2-methylphenyl)propyl]piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)